molecular formula C9H17NS2 B8257614 1-Isothiocyanato-7-(methylthio)heptane CAS No. 4430-38-0

1-Isothiocyanato-7-(methylthio)heptane

Cat. No.: B8257614
CAS No.: 4430-38-0
M. Wt: 203.4 g/mol
InChI Key: LDIRGNDMTOGVRB-UHFFFAOYSA-N
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Description

1-Isothiocyanato-7-(methylthio)heptane (CAS 4430-38-0) is an organic sulfur compound belonging to the class of isothiocyanates, characterized by the molecular formula C9H17NS2 and an average molecular weight of 203.36 g/mol . This compound features a seven-carbon aliphatic chain terminated with an isothiocyanate (N=C=S) functional group and a methylthio (S-CH3) group at the opposite terminus, a structure that is central to its biochemical interactions and research utility . Researchers value this compound as a potential biomarker, as it has been detected in brassicas (plants in the cabbage family), making it a subject of interest in food science and nutritional biochemistry studies . Its structural similarity to bioactive molecules like sulforaphane and its sulfinyl analog, 1-Isothiocyanato-7-(methylsulfinyl)heptane, suggests potential research applications in modulating phase II enzymes and investigating antioxidative mechanisms . The compound is a colorless to pale yellow liquid at room temperature and should be stored at -20°C to maintain stability . As a reference standard with a purity of ≥98%, it is supplied for laboratory research purposes only. This compound is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-isothiocyanato-7-methylsulfanylheptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NS2/c1-12-8-6-4-2-3-5-7-10-9-11/h2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDIRGNDMTOGVRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCCCCCN=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101282521
Record name 1-Isothiocyanato-7-(methylthio)heptane
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Molecular Weight

203.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4430-38-0
Record name 1-Isothiocyanato-7-(methylthio)heptane
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URL https://commonchemistry.cas.org/detail?cas_rn=4430-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Isothiocyanato-7-(methylthio)heptane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Isothiocyanato-7-(methylthio)heptane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038440
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Natural Occurrence and Ecological Significance

Distribution in Brassicales Species and Related Genera

1-Isothiocyanato-7-(methylthio)heptane is a naturally occurring phytochemical found within plants of the order Brassicales. While it has been detected in various brassicas, it is often not individually quantified in broad-spectrum analyses researchgate.net. Its presence is intrinsically linked to its precursor, a glucosinolate known as 7-methylthioheptyl glucosinolate ebi.ac.uk.

The distribution of this compound and its closely related oxidized forms (sulfinyl and sulfonyl) points to its presence in several economically important cruciferous vegetables. The related compound, 7-methylsulfinylheptyl isothiocyanate, is notably found in watercress (Rorippa nasturtium-aquaticum) oup.com. Furthermore, 7-methylsulfonylheptyl isothiocyanate, another oxidized derivative, is produced by a variety of common cruciferous plants, including cabbage, cauliflower, kale, and broccoli nih.gov. The existence of these oxidized derivatives strongly implies that the base compound, this compound), and its direct glucosinolate precursor are also present in these species.

Table 1: Distribution of this compound and Related Compounds in Brassicales

Plant SpeciesScientific NameCompound/Precursor DetectedReference
WatercressRorippa nasturtium-aquaticum7-Methylsulfinylheptyl isothiocyanate (oxidized form) oup.com
Cabbage, Cauliflower, Kale, BroccoliBrassica oleracea varieties7-Methylsulfonylheptyl isothiocyanate (oxidized form) nih.gov
General BrassicasBrassica spp.This compound researchgate.net

Biologically Derived Origins from Glucosinolates

The biosynthesis of this compound is a classic example of the glucosinolate-myrosinase defense system, often termed the "mustard oil bomb". frontiersin.orgwikipedia.org Isothiocyanates are not stored in their active form within intact plant cells; instead, they are produced from glucosinolate precursors through enzymatic hydrolysis frontiersin.orgsciopen.comnih.gov.

The specific precursor for this compound is 7-methylthioheptyl glucosinolate ebi.ac.uk. In healthy plant tissue, this glucosinolate is physically segregated from the enzyme myrosinase (a thioglucoside glucohydrolase) frontiersin.orgwikipedia.org. Glucosinolates are typically stored in vacuoles, while myrosinase is located in separate cells or compartments called myrosin cells wikipedia.org.

When the plant's tissue is damaged—for instance, by an herbivore chewing a leaf or by mechanical crushing—the cellular compartmentalization is disrupted. This brings 7-methylthioheptyl glucosinolate into contact with myrosinase nih.gov. The enzyme then rapidly catalyzes the hydrolysis of the glucosinolate, cleaving the β-thioglucosidic bond to release a glucose molecule wikipedia.orgresearchgate.net. This reaction yields an unstable intermediate, an aglycone, which then spontaneously undergoes a Lossen rearrangement to form the stable, pungent, and biologically active this compound researchgate.netresearchgate.net.

Table 2: Biosynthetic Pathway of this compound

StepSubstrateEnzyme/ProcessProduct(s)
1 (Initial State)7-Methylthioheptyl glucosinolateStored separately from myrosinase in intact tissueInactive precursor
2 (Tissue Disruption)7-Methylthioheptyl glucosinolateMyrosinaseUnstable Aglycone + Glucose
3 (Rearrangement)Unstable AglyconeSpontaneous (Lossen rearrangement)This compound

Role in Plant Defense Mechanisms Against Biotic Stressors

The production of this compound upon tissue damage is a key component of the plant's induced defense system against a wide range of biotic stressors. Isothiocyanates are known for their broad-spectrum biocidal properties, acting as potent toxins and deterrents to herbivores, as well as inhibitors of microbial pathogens frontiersin.orgusask.caresearchgate.net.

The primary defensive function of these compounds is to protect the plant from being eaten by generalist insects and other herbivores. The sharp, pungent nature of isothiocyanates acts as a feeding deterrent, while their toxicity can harm or kill the aggressor frontiersin.org. The effectiveness of this defense is linked to the high reactivity of the isothiocyanate group (-N=C=S).

Beyond herbivores, isothiocyanates exhibit significant antimicrobial activity against various plant pathogens, including fungi and bacteria mdpi.comnih.govmdpi.comnih.gov. The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes within the pathogen mdpi.comresearchgate.net. While specific studies on this compound are limited, the well-documented antimicrobial and insecticidal activities of other aliphatic isothiocyanates strongly support its role as a protective agent for the plant nih.govfrontiersin.orgnih.gov.

Table 3: Defensive Activities of Isothiocyanates Against Biotic Stressors

Stressor TypeDefensive Role of IsothiocyanatesMechanism of Action
Herbivorous InsectsFeeding deterrent, insecticideToxicity and repellency upon ingestion of plant tissue frontiersin.org
Fungal PathogensFungistatic, FungicidalDisruption of pathogen cell membranes and inhibition of growth researchgate.netmdpi.com
Bacterial PathogensBacteriostatic, BactericidalInhibition of essential metabolic pathways and enzymes nih.govresearchgate.netnih.gov

Allelochemical Functions and Inter-Plant Interactions

In addition to direct defense, this compound and other isothiocyanates play a role in allelopathy—the chemical interaction between plants. When plants containing glucosinolates die and their residues decompose, the resulting isothiocyanates are released into the soil environment researchgate.net. These compounds can significantly impact the surrounding plant community by inhibiting the germination and growth of other plant species nih.govresearchgate.netnih.gov.

This allelopathic activity effectively makes Brassica species natural herbicides, reducing competition from weeds for resources like water, nutrients, and light researchgate.net. Studies using seed meals from various glucosinolate-containing plants have demonstrated potent herbicidal activity, which is directly correlated with the type and concentration of the isothiocyanates produced acs.orgnih.govcambridge.org. The phytotoxicity of methylthioalkyl isothiocyanates, such as erucin (B1671059) (4-methylthiobutyl isothiocyanate), has been documented, suggesting that the longer-chain this compound likely possesses similar weed-suppressing capabilities cambridge.org. This function is a crucial aspect of the plant's ecological strategy, influencing plant succession and community structure in its immediate vicinity.

Table 4: Allelochemical Effects of Isothiocyanates

Allelopathic EffectTarget ProcessEcological Outcome
Inhibition of Seed GerminationPrevents the sprouting of seeds from competing plant speciesReduced weed establishment researchgate.netcambridge.org
Inhibition of Seedling GrowthStunts the development of roots and shoots of nearby seedlingsSuppression of competing vegetation researchgate.netnih.gov

Biosynthesis and Enzymatic Derivation

The Glucosinolate-Myrosinase Hydrolysis System

The cornerstone of 1-isothiocyanato-7-(methylthio)heptane biosynthesis is the interaction between its precursor, glucohesperalin (B3031414), and the enzyme myrosinase. In intact plant tissues, these two components are spatially separated. However, upon tissue damage, such as from herbivory or mechanical stress, they come into contact, initiating a rapid enzymatic reaction. frontiersin.org

Myrosinase (β-thioglucoside glucohydrolase) Activity and Glucosinolate Cleavage

Myrosinase, technically a β-thioglucoside glucohydrolase, is the catalyst for the initial step in the formation of this compound. taylorandfrancis.com This enzyme cleaves the thioglucosidic bond in the glucohesperalin molecule. frontiersin.org This hydrolytic cleavage releases a glucose molecule and a highly unstable aglycone intermediate, thiohydroximate-O-sulfonate. psu.edu The activity of myrosinase is crucial; without it, the conversion of glucohesperalin would not occur under physiological conditions. nih.gov The efficiency of this enzymatic cleavage can be influenced by various factors within the plant's cellular environment. frontiersin.org

The general reaction can be summarized as follows: Glucohesperalin + H₂O --(Myrosinase)--> D-glucose + Thiohydroximate-O-sulfonate

Formation of Thiohydroximate-O-Sulfonate Intermediates

Following the myrosinase-catalyzed cleavage of the glucose moiety from glucohesperalin, a short-lived and unstable aglycone intermediate, the thiohydroximate-O-sulfonate, is formed. psu.edu This intermediate is the pivotal point in the biosynthetic pathway, as its subsequent rearrangement dictates the final product. In the absence of interfering factors, this intermediate spontaneously undergoes a chemical rearrangement known as the Lossen rearrangement. This rearrangement leads to the formation of the stable isothiocyanate, this compound. psu.edu The inherent instability of the thiohydroximate-O-sulfonate means its conversion to the isothiocyanate is typically rapid. nih.gov

Influence of Specifier Proteins and Environmental Factors on Isothiocyanate Formation

While the default pathway of glucohesperalin hydrolysis leads to this compound, the final product profile can be significantly altered by the presence of specifier proteins and specific environmental conditions. These factors can divert the reaction away from isothiocyanate formation towards the production of nitriles or thiocyanates.

Epithiospecifier Proteins (ESPs) and Nitrile Formation

Epithiospecifier proteins (ESPs) are a class of proteins that can interact with the thiohydroximate-O-sulfonate intermediate. frontiersin.org In the case of glucosinolates with a terminal double bond in their side chain, ESPs promote the formation of epithionitriles. For glucosinolates lacking this feature, such as glucohesperalin, the presence of ESPs can favor the formation of simple nitriles instead of isothiocyanates. nih.govmdpi.com This redirection of the hydrolysis pathway significantly reduces the yield of this compound. nih.gov The activity of ESPs is often dependent on the presence of ferrous ions (Fe²⁺) as a cofactor. mdpi.com

Table 1: Influence of Epithiospecifier Protein (ESP) on Glucosinolate Hydrolysis

ConditionSubstratePrimary ProductReference
Myrosinase onlyGlucohesperalinThis compoundGeneral Mechanism
Myrosinase + ESPGlucohesperalin7-(Methylthio)heptanenitrile nih.govmdpi.com

Thiocyanate-Forming Proteins (TFPs) and Alternative Product Generation

Similar to ESPs, thiocyanate-forming proteins (TFPs) can also alter the outcome of glucohesperalin hydrolysis. frontiersin.org TFPs interact with the thiohydroximate-O-sulfonate intermediate to catalyze the formation of thiocyanates. frontiersin.org The presence of active TFPs would therefore lead to the production of 7-(methylthio)heptyl thiocyanate, consequently decreasing the amount of this compound formed. The specificity of TFPs can vary, with some acting on a range of glucosinolates. frontiersin.org

Impact of pH and Metal Ions (e.g., Fe²⁺) on Hydrolysis Product Specificity

The chemical environment, particularly pH and the presence of certain metal ions, plays a crucial role in determining the final products of glucohesperalin hydrolysis.

pH: The pH of the reaction environment can influence both the activity of myrosinase and the stability and rearrangement of the thiohydroximate-O-sulfonate intermediate. Generally, a neutral to slightly acidic pH favors the formation of isothiocyanates. researchgate.net Conversely, more acidic conditions can promote the formation of nitriles, even in the absence of specifier proteins. researchgate.net

Ferrous Ions (Fe²⁺): As mentioned, ferrous ions are often essential for the activity of specifier proteins like ESPs. mdpi.com Therefore, the concentration of Fe²⁺ can indirectly control the ratio of isothiocyanate to nitrile formation by modulating ESP activity. At low Fe²⁺ concentrations, the formation of this compound would be favored, while higher concentrations could enhance the ESP-mediated production of the corresponding nitrile. mdpi.com

Table 2: Effect of Environmental Factors on Glucohesperalin Hydrolysis

FactorConditionFavored ProductReference
pHNeutral to slightly acidicThis compound researchgate.net
pHAcidic7-(Methylthio)heptanenitrile researchgate.net
Metal IonsLow Fe²⁺This compound mdpi.com
Metal IonsHigh Fe²⁺ (with ESP)7-(Methylthio)heptanenitrile mdpi.com

Microbial Biotransformation Pathways

The biosynthesis of this compound from its precursor, glucoraphanin (B191350), is not solely dependent on plant-derived myrosinase. A significant body of research highlights the crucial role of the gut microbiota in this conversion process. The diverse enzymatic activities within the gut microbiome can effectively hydrolyze glucosinolates, leading to the formation of various isothiocyanates, including the subject compound. This section explores the bacterial enzymatic activities analogous to myrosinase and the metabolic interplay within the gut microbial communities, with a particular focus on non-human primate models as a crucial translational research area.

Bacterial Myrosinase-like Activities

The capacity of intestinal bacteria to metabolize glucosinolates is attributed to their production of enzymes with myrosinase-like activity. These bacterial enzymes, often β-thioglucoside glucohydrolases, can cleave the thioglucosidic bond in glucosinolates, initiating the formation of isothiocyanates. frontiersin.org This microbial enzymatic activity is pivotal for the bioconversion of glucosinolates, especially when plant myrosinase is inactivated, for instance, through the cooking of cruciferous vegetables. frontiersin.org

A variety of bacterial species, many of which are residents of the mammalian gut, have been identified as possessing myrosinase-like activity. Research has demonstrated that these bacteria can hydrolyze a range of glucosinolates to their corresponding isothiocyanates. While much of the research has focused on human gut microbiota, the fundamental enzymatic mechanisms are broadly applicable across different host species.

Several studies have successfully isolated and characterized bacteria with the ability to hydrolyze glucosinolates. For example, strains of Bacillus sp. isolated from Eruca vesicaria ssp. sativa plants have demonstrated the ability to hydrolyze sinigrin (B192396). nih.gov The myrosinase-related gene bglA, which encodes for a 6-phospho-β-glucosidase, was identified in the most active of these strains, Bacillus sp. NGB-B10. nih.gov The purified enzyme from this bacterium was found to be stable over a broad range of pH and temperatures. nih.gov Other bacterial genera known to exhibit myrosinase-like activity include Enterobacter, Enterococcus, Lactobacillus, and Lactococcus. nih.gov

The products of this bacterial hydrolysis are not limited to isothiocyanates. Depending on the bacterial strain and the specific reaction conditions, the hydrolysis of glucosinolates can also yield nitriles and other breakdown products. frontiersin.org For instance, the hydrolysis of glucoraphanin by gut microbiota can lead to the formation of sulforaphane, sulforaphane-nitrile, glucoerucin, erucin (B1671059), and erucin-nitrile. frontiersin.org

Bacterial Species with Demonstrated Myrosinase-like Activity

Bacterial Genus/SpeciesGlucosinolate Substrate(s)Key FindingsReference
Bacillus sp. NGB-B10SinigrinIsolated from Eruca vesicaria ssp. sativa; possesses the bglA myrosinase-related gene. nih.gov
Escherichia coliSinigrinA human fecal isolate demonstrated the ability to hydrolyze sinigrin to allyl isothiocyanate. frontiersin.org
Various gut bacteriaGlucoraphaninCan produce sulforaphane, sulforaphane-nitrile, glucoerucin, erucin, and erucin-nitrile. frontiersin.org

Gut Microbiota-Mediated Conversion and Metabolic Interactions in Non-Human Primate Models

Non-human primates (NHPs) serve as invaluable models for studying human health and disease due to their close phylogenetic relationship and physiological similarities to humans. nih.gov Their gut microbiome, in particular, shares many characteristics with the human gut microbiome, making them an excellent model for investigating the metabolic fate of dietary compounds like glucosinolates. nih.gov The composition and function of the NHP gut microbiome are influenced by factors such as diet, physiology, and environment. nih.gov

The conversion of glucoraphanin to this compound and other isothiocyanates by the gut microbiota is a complex process involving a series of metabolic interactions. While direct studies on the biotransformation of this specific glucosinolate in NHPs are limited, the general principles of gut microbial metabolism of dietary compounds provide a framework for understanding these processes. The gut microbiota functions as a complex ecosystem where different bacterial species interact through cross-feeding and competition for substrates. researchgate.net

Studies on the gut microbiome of cynomolgus macaques (Macaca fascicularis) have shown that diet significantly shapes the microbial composition. nih.gov For instance, a Mediterranean-style diet was associated with higher microbial diversity compared to a Western-style diet. nih.gov Such dietary influences on the microbiome composition could, in turn, affect the capacity of the gut microbiota to metabolize glucosinolates. A gut microbiome rich in species with myrosinase-like activity would likely lead to a more efficient conversion of glucoraphanin.

Furthermore, research using germ-free mice inoculated with the gut microbiota of different primate species has demonstrated that the gut microbiome can drive differences in host metabolism. nih.gov The gut microbiota of larger-brained primates, for example, tends to shift host metabolism towards energy use and production. nih.gov This highlights the profound impact of the gut microbiome on host physiology and suggests that the metabolic products of the microbiota, including isothiocyanates derived from glucosinolates, can have systemic effects.

Factors Influencing Gut Microbiota-Mediated Glucosinolate Conversion in Primates

FactorInfluence on Glucosinolate MetabolismPotential OutcomeReference
DietAlters the composition and diversity of the gut microbiota.May enhance or reduce the population of bacteria with myrosinase-like activity, thereby affecting isothiocyanate production. nih.gov
Host SpeciesDifferent primate species harbor distinct gut microbial communities.Variations in the efficiency of glucoraphanin conversion and the profile of resulting metabolites. nih.gov
Microbial InteractionsCompetition and cross-feeding among gut bacteria.Can modulate the availability of glucosinolates for hydrolysis and the subsequent metabolism of isothiocyanates. researchgate.net

Synthetic Chemistry and Analog Development

General Synthetic Methodologies for Aliphatic Isothiocyanates

The preparation of aliphatic isothiocyanates can be achieved through several synthetic routes. The most prevalent and versatile method involves the reaction of a primary amine with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt, which is subsequently decomposed to the isothiocyanate using a desulfurizing agent. nih.govrsc.orgrsc.org

A variety of reagents have been developed for the desulfurization step, each with its own advantages in terms of yield, reaction conditions, and substrate scope. Common desulfurizing agents include tosyl chloride, hydrogen peroxide, sodium persulfate, and various phosgene (B1210022) derivatives. nih.govorganic-chemistry.org Alternative methods for the synthesis of isothiocyanates include those starting from hydroximoyl chlorides, the use of elemental sulfur, and microwave-assisted syntheses, which can offer advantages in terms of reaction time and efficiency. nih.gov The choice of synthetic route often depends on the specific properties of the starting materials and the desired final product.

Table 1: Common Desulfurizing Agents in Isothiocyanate Synthesis
Desulfurizing AgentKey FeaturesReference
Tosyl ChlorideMild conditions, good yields for a variety of amines. organic-chemistry.org
Hydrogen PeroxideEnvironmentally friendly, suitable for non-chiral isothiocyanates. nih.gov
Sodium PersulfateEfficient for a wide range of alkyl and aryl amines. nih.gov
TriphosgeneEffective but requires careful handling due to toxicity. nih.gov

Specific Chemical Synthesis Approaches for 1-Isothiocyanato-7-(methylthio)heptane

While a specific, detailed synthetic protocol for this compound is not extensively documented in peer-reviewed literature, a plausible and efficient synthetic route can be devised based on established methodologies for analogous compounds. The key precursor for this synthesis is the primary amine, 7-(methylthio)heptylamine.

A viable synthetic pathway to 7-(methylthio)heptylamine can commence from a commercially available starting material such as 7-bromoheptanoic acid. lookchem.commedchemexpress.com The synthesis can be conceptualized in the following steps:

Amidation of 7-bromoheptanoic acid: The carboxylic acid can be converted to the corresponding amide, 7-bromoheptanamide, using standard amidation procedures, for instance, by activation with a coupling agent followed by reaction with ammonia.

Nucleophilic substitution to introduce the methylthio group: The bromine atom in 7-bromoheptanamide can be displaced by a methylthio group through a nucleophilic substitution reaction with sodium thiomethoxide. sigmaaldrich.com This reaction would yield 7-(methylthio)heptanamide.

Reduction of the amide to the amine: The amide, 7-(methylthio)heptanamide, can then be reduced to the target primary amine, 7-(methylthio)heptylamine. Common reducing agents for this transformation include lithium aluminum hydride or borane (B79455) complexes.

Formation of the isothiocyanate: Finally, 7-(methylthio)heptylamine can be converted to this compound using the general method described previously. This would involve the reaction of the amine with carbon disulfide in the presence of a base like triethylamine (B128534) to form the dithiocarbamate salt, followed by desulfurization with a reagent such as tosyl chloride. organic-chemistry.org

An alternative approach could involve the initial reaction of 7-bromoheptanenitrile (B124884) with sodium thiomethoxide to form 7-(methylthio)heptanenitrile. sigmaaldrich.com Subsequent reduction of the nitrile group would then yield 7-(methylthio)heptylamine, which can be converted to the final product as described above.

Synthesis of Structural Analogs and Derivatives

The synthesis of structural analogs of this compound can be achieved by modifying the synthetic route at appropriate stages. Key analogs include those with different oxidation states of the sulfur atom in the side chain, namely the sulfinyl and sulfonyl derivatives.

1-Isothiocyanato-7-(methylsulfinyl)heptane: This analog can be synthesized by the controlled oxidation of this compound. The oxidation of the methylthio group to a methylsulfinyl group can be accomplished using mild oxidizing agents such as sodium periodate (B1199274) or a single equivalent of hydrogen peroxide. It is also possible to perform the oxidation on an earlier intermediate, such as 7-(methylthio)heptanoic acid, before its conversion to the isothiocyanate.

1-Isothiocyanato-7-(methylsulfonyl)heptane: Further oxidation of either this compound or its sulfinyl analog with a stronger oxidizing agent, for example, an excess of hydrogen peroxide or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), would yield the corresponding sulfonyl derivative.

Derivatives with varied alkyl chain lengths could be synthesized by starting with the appropriate ω-bromoalkanoic acid or ω-bromoalkanenitrile. For instance, using 6-bromohexanoic acid or 8-bromooctanoic acid as the initial starting material would lead to the corresponding hexyl or octyl isothiocyanate analogs.

Table 2: Proposed Synthetic Analogs and Key Reagents
Analog NameKey Synthetic TransformationTypical Reagent(s)
1-Isothiocyanato-7-(methylsulfinyl)heptaneOxidation of sulfide (B99878) to sulfoxide (B87167)Sodium periodate (NaIO4) or 1 eq. H2O2
1-Isothiocyanato-7-(methylsulfonyl)heptaneOxidation of sulfide/sulfoxide to sulfoneExcess H2O2 or m-CPBA
1-Isothiocyanato-n-(methylthio)alkanesVarying the starting materialω-bromoalkanoic acids of different chain lengths

Structure-Property Relationship Studies in Chemical Synthesis Contexts

While specific structure-property relationship studies for this compound in the context of its chemical synthesis are not widely reported, general principles can be inferred from the broader knowledge of aliphatic isothiocyanates. mdpi.comresearchgate.netnih.gov

The reactivity of the isothiocyanate group is influenced by the electronic and steric nature of its substituent. In the case of this compound, the long aliphatic chain acts as an electron-donating group, which can slightly modulate the electrophilicity of the isothiocyanate carbon.

Effect of Alkyl Chain Length: Altering the length of the heptyl chain would primarily affect the lipophilicity of the molecule. Longer chains would increase its nonpolar character, which can influence its solubility in different reaction media and its interaction with other molecules in a biological context. From a synthetic standpoint, the chain length is unlikely to significantly alter the reactivity of the isothiocyanate group itself, but it may affect the physical properties of the molecule and its intermediates, potentially requiring adjustments in purification methods.

These structural modifications are crucial in the development of isothiocyanate-based compounds for various applications, as they allow for the fine-tuning of properties such as bioavailability and target specificity. mdpi.com

Molecular and Cellular Bioactivity Studies

Interaction with Biological Macromolecules and Enzymes

Induction of Phase II Detoxifying Enzymes (e.g., Quinone Reductase, Glutathione (B108866) S-Transferases)

Research has identified 1-isothiocyanato-7-(methylsulfinyl)heptane as a potent inducer of phase II detoxifying enzymes, which play a crucial role in protecting cells from carcinogens and oxidative stress. oup.com Studies using murine hepatoma Hepa 1c1c7 cells, a standard model for assessing phase II enzyme induction, found that this compound is a powerful activator of quinone reductase (QR). oup.com Its potency is significantly greater than that of other well-known isothiocyanates, such as β-phenylethyl isothiocyanate (PEITC). oup.com

The induction of phase II enzymes, which includes Glutathione S-transferases (GSTs), is a primary mechanism by which isothiocyanates exert their chemoprotective effects, ultimately facilitating the excretion of potential carcinogens. oup.com The presence of N-acetylcysteine conjugates of 7-methylsulfinylheptyl isothiocyanate in urine following consumption of watercress confirms its uptake and metabolism in the body. oup.com

Table 1: Potency of Isothiocyanates in Inducing Quinone Reductase (QR)

Compound Concentration for Two-Fold QR Induction Relative Potency vs. PEITC
1-Isothiocyanato-7-(methylsulfinyl)heptane 0.2 µM 25x greater
β-phenylethyl isothiocyanate (PEITC) 5.0 µM 1x (baseline)

Data derived from studies on murine hepatoma Hepa 1c1c7 cells. oup.com

Inhibition of Matrix Metalloproteinase (MMP) Activity (e.g., MMP9)

The oxidized derivative, 1-isothiocyanato-7-(methylsulfinyl)heptane, has been shown to inhibit the activity of matrix metalloproteinase-9 (MMP-9). nih.gov MMPs are a family of enzymes involved in the degradation of the extracellular matrix, a process essential for tissue remodeling but also implicated in pathological conditions such as tumor cell invasion. nih.govnih.gov The ability of this isothiocyanate to suppress MMP-9 activity is a key aspect of its potential anticancer properties. nih.gov This inhibitory action has been observed in studies involving extracts from cruciferous vegetables like broccoli and watercress, which are natural sources of the precursor glucosinolates. nih.gov

Cellular Responses and Signaling Modulation in Model Systems

Effects on Plant Cell Growth and Development (e.g., root length, lateral root formation)

Based on available scientific literature, no studies have been published that specifically investigate the effects of 1-isothiocyanato-7-(methylthio)heptane or its sulfinyl and sulfonyl derivatives on plant cell growth and development, such as root length or lateral root formation.

Impact on Cellular Redox State and Glutathione Homeostasis (e.g., superoxide (B77818) scavenging)

The bioactivity of these compounds extends to the modulation of the cellular redox environment. In vitro studies have demonstrated that 1-isothiocyanato-7-(methylsulfinyl)heptane functions as a superoxide scavenger. nih.gov Superoxide is a reactive oxygen species (ROS) that can cause significant oxidative damage to cellular components if not neutralized. By scavenging these radicals, the compound helps to maintain cellular redox homeostasis. nih.govnih.gov

Furthermore, the related compound 1-isothiocyanato-7-(methylsulfonyl)heptane has been shown to decrease ROS production in cell models. mdpi.com This effect is linked to the activation of autophagy, a cellular process for degrading and recycling damaged components, which enhances cellular resilience against oxidative stress. mdpi.com The induction of phase II enzymes, particularly Glutathione S-transferases, is intrinsically linked to glutathione homeostasis, as these enzymes use glutathione to conjugate and detoxify harmful substances, thereby protecting the cell's redox balance. oup.commdpi.com

Antimicrobial Mechanisms of Action (against bacteria, fungi, nematodes)

While direct studies on the antimicrobial properties of this compound are not available, the broader class of isothiocyanates is well-documented for its potent antimicrobial activity against a range of pathogens. nih.govnih.gov The general mechanisms of action for isothiocyanates involve disrupting essential cellular functions in microbes.

Research on other isothiocyanates, such as benzyl-isothiocyanate (BITC), shows a strong, dose-dependent bactericidal effect against pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comresearchgate.net The primary antimicrobial mechanisms are believed to include:

Membrane Disruption: Isothiocyanates can compromise the integrity of the bacterial cell membrane, leading to the loss of cellular contents and viability. nih.gov

Enzyme Inhibition: The electrophilic nature of the isothiocyanate group allows it to react with and inactivate critical enzymes within the pathogen.

Redox Imbalance: Some isothiocyanates can influence the pathogen's internal redox balance, leading to oxidative stress and cell death. nih.gov

Given the shared functional isothiocyanate group, it is plausible that this compound would exhibit similar antimicrobial activities, although specific studies are required for confirmation.

Analytical Methodologies for Research Applications

Extraction and Purification Techniques from Natural Sources

1-Isothiocyanato-7-(methylthio)heptane is derived from the hydrolysis of its corresponding glucosinolate precursor, glucoiberverin. This conversion is catalyzed by the myrosinase enzyme, which is released when plant tissues are damaged, such as by chewing or chopping. wur.nloregonstate.edu The compound has been identified in cruciferous vegetables, including wasabi and horseradish. thegoodscentscompany.com

The extraction and purification process for isothiocyanates from plant sources typically involves several steps. A common approach begins with the extraction of the compound from the plant material using a solvent like ethanol. nih.gov Following the initial extraction, purification is often achieved through chromatographic techniques. For instance, studies on similar isothiocyanates from wasabi have utilized silica (B1680970) gel chromatography and preparative High-Performance Liquid Chromatography (HPLC) to isolate the active compounds from the crude extract. nih.gov This multi-step process is crucial for obtaining a pure sample of this compound for further analysis and research applications.

Chromatographic Separation Methods (e.g., Gas Chromatography, Liquid Chromatography)

Chromatography is a cornerstone for the analysis of this compound, enabling its separation from other components in a mixture.

Gas Chromatography (GC): Gas chromatography is well-suited for the analysis of volatile and semi-volatile compounds like isothiocyanates. While specific GC parameters for this compound are not extensively published, predicted GC-MS data exists, indicating its amenability to this technique. hmdb.ca The analysis would involve injecting the sample into the instrument, where it is vaporized and carried by an inert gas through a column that separates components based on their physicochemical properties.

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for both the analysis and purification of isothiocyanates. nih.gov In an analytical context, LC is often coupled with a mass spectrometer for sensitive detection and identification. The conditions used for the closely related compound, 1-isothiocyanato-7-(methylsulfinyl)heptane, provide a relevant example of an LC method. This involves using a C18 column with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid to improve peak shape and ionization. massbank.eumassbank.jp

Mass Spectrometry (MS) Techniques for Identification and Quantification

Mass spectrometry is an indispensable tool for the structural elucidation and quantification of this compound. It measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. It is a powerful technique for identifying individual components within a complex volatile mixture, such as a plant extract. As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting fragmentation pattern serves as a molecular fingerprint that can be compared to spectral libraries for identification.

While an experimental spectrum for this compound is not widely available, predicted spectra have been generated based on its structure. hmdb.cahmdb.ca These predictions are valuable for tentative identification in research settings.

Predicted GC-MS Fragmentation for this compound

Mass-to-Charge Ratio (m/z)Predicted Relative Intensity (%)
41.039100.0
55.05599.0
61.01196.6
72.04285.7
87.04575.4
114.05365.1
203.08035.2

Data sourced from predicted spectra available in public databases. hmdb.cahmdb.ca

Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF MS) is a high-resolution analytical technique that provides highly accurate mass measurements. ESI is a soft ionization technique that typically keeps the molecule intact, often as a protonated molecule [M+H]+, allowing for precise molecular weight determination. The QTOF analyzer provides high mass accuracy and resolution, enabling the determination of a compound's elemental formula.

This technique is particularly useful for analyzing compounds in complex biological matrices. While specific data for this compound is limited, detailed analytical parameters for the closely related oxidized analog, 1-isothiocyanato-7-(methylsulfinyl)heptane, have been published and serve as a strong methodological reference. massbank.eumassbank.jp

Exemplary LC-ESI-QTOF MS Analytical Conditions for a Related Isothiocyanate

ParameterCondition
InstrumentWaters Xevo G2 Q-Tof
Ionization ModePositive ESI
ColumnAcquity bridged ethyl hybrid C18 (1.7 µm, 2.1 mm x 100 mm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.3 mL/min
Desolvation Temperature450 °C

Conditions are based on the analysis of 1-isothiocyanato-7-(methylsulfinyl)heptane. massbank.eu

Spectroscopic Characterization in Research Contexts

Beyond mass spectrometry, other spectroscopic techniques are used to characterize the structure of molecules like this compound. Infrared (IR) spectroscopy, for example, is used to identify the functional groups present in a molecule. The isothiocyanate group (-N=C=S) has a very strong and characteristic absorption band in the IR spectrum, typically appearing in the region of 2050-2150 cm⁻¹. This distinct peak provides clear evidence for the presence of this functional group within a purified sample. While a specific spectrum for this compound is not publicly available, data for the related compound 1-isothiocyanatoheptane confirms this characteristic absorption. nist.gov

Research Gaps and Future Perspectives

Unexplored Aspects of Biosynthetic Regulation and Genetic Pathways

The biosynthesis of 1-isothiocyanato-7-(methylthio)heptane originates from its glucosinolate precursor, 7-(methylthio)heptyl glucosinolate. The general genetic framework for aliphatic glucosinolate biosynthesis is established, primarily from studies in model organisms like Arabidopsis thaliana and various Brassica species. nih.govfrontiersin.org This pathway involves three main stages: amino acid side-chain elongation, formation of the core glucosinolate structure, and secondary side-chain modifications. frontiersin.org

However, the specific regulatory network and genetic determinants controlling the production of the C7 chain length characteristic of 7-(methylthio)heptyl glucosinolate are not well understood. The chain elongation process, starting from the amino acid methionine, is a critical step that determines the final structure of the aliphatic glucosinolate. researchgate.net While genes such as the MAM (Methylthioalkylmalate Synthase) family are known to play a key role in controlling the length of the hydrocarbon side chain, the precise member or combination of genes responsible for elongating the chain to seven carbon atoms remains to be elucidated for the species that produce this compound. nih.gov

Furthermore, the transcriptional regulation of this specific pathway is largely unexplored. In Brassica, a complex network of R2R3-MYB transcription factors, such as MYB28 and MYB29, governs the biosynthesis of aliphatic glucosinolates. nih.gov How these or other unidentified transcription factors are influenced by developmental cues and environmental stimuli to specifically regulate the flux towards 7-(methylthio)heptyl glucosinolate is a significant knowledge gap.

Key Unanswered Questions:

Which specific MAM gene variants or other enzymes are responsible for the seven-carbon chain elongation?

What are the key transcription factors that regulate the expression of the biosynthetic genes for 7-(methylthio)heptyl glucosinolate?

How do environmental factors like sulfur availability, nitrogen levels, and pest attack specifically influence the production of this glucosinolate precursor? nih.gov

Development of Novel Synthetic Routes for Research Scale

The availability of pure this compound is essential for detailed biological and mechanistic studies. Currently, the compound is listed as a synthetic compound by some suppliers, but detailed, optimized, and high-yield synthetic routes suitable for research-scale production are not widely published in scientific literature. lktlabs.com

General methods for isothiocyanate synthesis exist, which could theoretically be adapted. One common strategy involves the reaction of the corresponding primary amine, 7-(methylthio)heptanamine, with a thiocarbonylating agent like carbon disulfide, followed by the activation and elimination to form the isothiocyanate group. smolecule.com Another approach could involve the conversion of thiocyanates. smolecule.com However, the efficiency, scalability, and purification challenges for these routes specifically for this compound have not been systematically investigated.

The development of novel, efficient, and cost-effective synthetic methodologies is a crucial future perspective. This would enable broader access for the research community and facilitate more extensive studies into its biological activities.

Areas for Future Synthetic Chemistry Research:

Optimization of classical synthesis methods for improved yield and purity.

Development of novel catalytic or flow-chemistry-based approaches for more sustainable synthesis.

Creation of synthetic pathways that allow for the introduction of isotopic labels (e.g., ¹³C, ¹⁵N, ³⁴S) to facilitate metabolic and mechanistic studies.

Detailed Elucidation of Intracellular Signaling Cascades in Model Organisms

The intracellular effects of this compound are largely unknown. Most of the available research has focused on its oxidized derivative, 1-isothiocyanato-7-(methylsulfinyl)heptane, also known as 7-methylsulfinylheptyl isothiocyanate (7-MSI). mdpi.comnih.govnih.gov Studies on 7-MSI have shown that it can induce phase II detoxification enzymes, such as quinone reductase, in murine hepatoma cells, a mechanism shared by many chemoprotective isothiocyanates. oup.comnih.govoup.com

In murine melanoma (B16-F1) cells, 7-MSI has been demonstrated to activate the MAPK signaling pathway, specifically the ERK signaling cascade. mdpi.comnih.gov This activation leads to the degradation of the microphthalmia-associated transcription factor (MITF), a key regulator of melanin (B1238610) production, and subsequently suppresses melanogenesis. nih.gov Concurrently, 7-MSI was found to induce cellular autophagy, a process involved in the degradation and recycling of cellular components. mdpi.comnih.gov

A significant research gap exists as these findings cannot be directly extrapolated to this compound. The difference in the oxidation state of the sulfur atom in the side chain (thioether vs. sulfoxide) can significantly alter the compound's polarity, reactivity, and interaction with cellular targets. Therefore, a detailed investigation into the specific signaling pathways modulated by this compound is required.

Future Research Directions:

Screening for the effects of this compound on key signaling pathways (e.g., Nrf2, NF-κB, MAPK, PI3K/Akt) in various cell models.

Comparative studies to determine the differences in biological activity and signaling between the methylthio and methylsulfinyl forms.

Identification of direct protein targets of this compound using proteomics and chemical biology approaches.

Investigation of Inter-Species and Inter-Kingdom Biochemical Interactions

In nature, isothiocyanates function as part of a plant's defense system against herbivores and pathogens. researchgate.netusda.gov The glucosinolate-myrosinase system, which produces isothiocyanates upon tissue damage, is a classic example of an activated chemical defense. oup.com While the antimicrobial and insecticidal properties of various isothiocyanates are well-documented, specific studies on the ecological role of this compound are lacking. nih.gov

Its impact on soil microbes, beneficial insects (pollinators), and plant pathogens is an open area of research. Understanding these interactions is crucial for a complete picture of the compound's function in its natural environment. For instance, the compound's volatility and reactivity could influence the microbial communities in the rhizosphere or phyllosphere of the producing plant. It could act as a deterrent, an attractant, or a signaling molecule in complex ecological networks.

Prospective Ecological Studies:

Assessing the antimicrobial activity of this compound against a panel of plant-pathogenic fungi and bacteria.

Investigating its effects on the growth and behavior of common insect herbivores and their natural predators.

Studying its influence on soil microbial community structure and function, including potential effects on mycorrhizal fungi and nitrogen-fixing bacteria.

Exploring its role in allelopathy, the chemical inhibition of one plant by another.

Potential Development of this compound as a Chemical Probe for Biological Research

The isothiocyanate functional group (-N=C=S) is an electrophile that can readily react with nucleophiles, most notably the thiol groups of cysteine residues in proteins. smolecule.com This covalent reactivity is fundamental to the biological activity of many isothiocyanates and presents an opportunity for their development as chemical probes.

This compound could potentially be developed into a chemical probe to identify and study protein function. By attaching a reporter tag (like a fluorophore or a biotin (B1667282) molecule) to the heptane (B126788) backbone, researchers could create a tool to covalently label protein targets within cells or cell lysates. Subsequent identification of these labeled proteins via mass spectrometry could reveal novel cellular binding partners and shed light on the compound's mechanism of action. The long aliphatic chain provides a non-polar spacer that could influence which proteins are targeted compared to smaller isothiocyanates.

This approach remains a future perspective, as there is currently no published research on the use of this specific molecule as a chemical probe.

Table 1: Potential Steps for Development as a Chemical Probe

StepDescriptionRationale
1. Synthesis of Analogs Synthesize derivatives with a reporter tag (e.g., biotin, alkyne, fluorophore) attached to the hydrocarbon chain.The reporter tag allows for the detection and isolation of proteins that have been covalently modified by the probe.
2. In Vitro/In Situ Labeling Treat cells or protein lysates with the tagged probe to allow for covalent modification of target proteins.This step identifies the direct molecular targets of the isothiocyanate group in a biological context.
3. Target Identification Isolate the probe-protein conjugates (e.g., using streptavidin beads for a biotin tag) and identify the proteins using mass spectrometry.This provides a list of candidate proteins through which the compound may exert its biological effects.
4. Target Validation Confirm the interaction between the original compound and the identified proteins using independent biochemical or biophysical assays.Validation ensures that the identified interactions are genuine and relevant to the compound's function.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 1-Isothiocyanato-7-(methylthio)heptane, and what analytical methods validate its purity and structure?

  • Methodology : The compound is synthesized via nucleophilic substitution reactions, where a thiol group reacts with an isothiocyanate precursor. Structural validation relies on ¹H-NMR (e.g., δ 2.1–2.5 ppm for methylthio protons) and ¹³C-NMR (e.g., δ 35–45 ppm for aliphatic carbons) . Purity is confirmed via high-resolution mass spectrometry (HRMS) and thin-layer chromatography (TLC) with ≥95% purity thresholds .

Q. How does this compound modulate phase II enzyme induction, and what mechanistic models explain its bioactivity?

  • Methodology : The compound activates the Nrf2-Keap1 pathway, upregulating enzymes like glutathione S-transferase (GST). In vitro assays (e.g., hepatocyte cultures) quantify enzyme activity via spectrophotometric monitoring of GST-mediated conjugation reactions. Dose-response curves (0.1–50 µM) are used to calculate EC₅₀ values .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodology : Stability is tested in buffered solutions (pH 2–9) at 25°C and 37°C. Degradation kinetics are monitored via HPLC-UV at 254 nm. Half-life (t₁/₂) calculations follow first-order kinetics. Results show instability at alkaline pH (>8) and elevated temperatures, requiring storage at –20°C in inert atmospheres .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported EC₅₀ values for phase II enzyme induction across studies?

  • Methodology : Discrepancies may arise from cell line variability (e.g., HepG2 vs. primary hepatocytes) or assay conditions (e.g., serum-free media vs. supplemented). Meta-analysis of literature data (e.g., 5–10 µM in Caco-2 cells vs. 20–30 µM in murine models) should normalize for variables like incubation time and metabolite interference .

Q. What experimental designs address challenges in synthesizing stereochemically pure analogs of this compound?

  • Methodology : Asymmetric synthesis using chiral catalysts (e.g., BINAP ligands) or enzymatic resolution (lipases) can isolate enantiomers. Characterization via circular dichroism (CD) and X-ray crystallography confirms stereochemistry. For example, analogs with sulfoxide groups (e.g., 1-Isothiocyanato-7-(methylsulfinyl)heptane) show altered bioactivity .

Q. How does the methylthio chain length influence cytotoxic vs. cytoprotective effects in cancer models?

  • Methodology : Compare analogs with C5–C10 alkyl chains in MTT assays (72-hour exposure). For this compound, IC₅₀ values in HCT-116 colon cancer cells (15 µM) vs. non-malignant cells (>100 µM) suggest selective cytotoxicity. Mechanistic studies (e.g., ROS generation via DCFH-DA probes) differentiate pro-apoptotic vs. antioxidant roles .

Methodological Recommendations

  • For reproducibility : Adhere to Beilstein Journal guidelines, detailing synthesis protocols in supplementary materials and citing prior characterization methods (e.g., NMR shifts from Etoh et al., 1990) .
  • For data validation : Use triangulation (e.g., combine HPLC, LC-MS, and enzymatic assays) to confirm metabolite profiles .
  • For advanced studies : Explore hybrid DFT calculations to predict reactivity of the isothiocyanate group in electrophilic environments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.